molecular formula C18H25N3O2S2 B2983686 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 954701-83-8

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No. B2983686
CAS RN: 954701-83-8
M. Wt: 379.54
InChI Key: ZJOSUWPIGCRCHZ-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, also known as Compound A, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Biochemical and Pharmacological Studies

N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a compound with potential biochemical and pharmacological applications, as evidenced by research focusing on compounds with similar structures and functional groups. These studies offer insights into the diverse scientific applications of such compounds, ranging from drug metabolism studies to the development of novel therapeutic agents.

  • Drug Metabolism and Bioconversion : The study of biaryl-bis-sulfonamide derivatives, like LY451395, highlights the application of microbial-based surrogate biocatalytic systems for producing mammalian metabolites of pharmaceutical compounds. This approach facilitates the structural characterization of drug metabolites, which is essential for understanding drug metabolism and optimizing therapeutic efficacy (Zmijewski et al., 2006).

  • Allosteric Enhancer Activity at Receptors : Research into 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has shown the potential of these molecules as allosteric enhancers of the A1 adenosine receptor. Modifications to the arylpiperazine moiety attached to the thiophene ring significantly impact the activity, demonstrating the compound's relevance in developing therapeutic agents targeting receptor modulation (Romagnoli et al., 2012).

  • Synthesis and Pharmacological Evaluation : The synthesis of compounds incorporating the 4-methylpiperazin-1-yl group and their pharmacological evaluation for activities such as anti-inflammatory, analgesic, and antimicrobial effects underscore the therapeutic potential of such chemical structures. These studies are pivotal in drug discovery and development, providing a foundation for the synthesis of novel compounds with improved pharmacological profiles (Sujith et al., 2009).

  • Catechol Oxidase Activity Modeling : The design and synthesis of less symmetrical dicopper(II) complexes with adjacent thioether groups, incorporating the 4-methylpiperazin-1-ylmethyl moiety, serve as models for the active sites of type 3 copper proteins. These studies contribute to understanding the enzymatic mechanisms and developing biomimetic catalysts for industrial and pharmaceutical applications (Merkel et al., 2005).

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c1-20-8-10-21(11-9-20)18(17-7-12-24-14-17)13-19-25(22,23)15-16-5-3-2-4-6-16/h2-7,12,14,18-19H,8-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOSUWPIGCRCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

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